molecular formula C7H9NOS B8220145 (7aS)-5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one

(7aS)-5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one

Cat. No. B8220145
M. Wt: 155.22 g/mol
InChI Key: PYQVFGJHIWJNFS-LURJTMIESA-N
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Description

(7aS)-5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one is a useful research compound. Its molecular formula is C7H9NOS and its molecular weight is 155.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (7aS)-5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7aS)-5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Processes : This compound, a key intermediate of prasugrel, has been synthesized through multiple steps involving Vilsmeier reaction, cyclization, and other chemical processes, achieving an overall yield of about 25% (Zhong, 2013).

  • Characterization and Derivative Synthesis : Various methods have been developed for synthesizing and characterizing derivatives of this compound. These derivatives exhibit a range of biological activities, including antimicrobial and anticancer properties (N. Rao, M. V. Rao, & K. Prasad, 2018).

Biological Activities

  • Antimicrobial Activity : Derivatives of this compound have been evaluated for their antibacterial properties. These derivatives showed significant activity against both Gram-positive and Gram-negative bacterial strains (N. Rao, M. V. Rao, & K. Prasad, 2019).

  • Anticancer Potential : Studies have demonstrated that certain derivatives of this compound exhibit potent anticancer activity. These derivatives were tested against human breast adenocarcinoma and colon carcinoma cell lines, showing promising results in inhibiting tumor growth (Afaf K. Elansary et al., 2012).

  • Platelet Aggregation Inhibition : Some derivatives have been explored for their potential as platelet aggregation inhibitors. This research has implications for the development of antithrombotic drugs (N. R. Challa et al., 2014).

properties

IUPAC Name

(7aS)-5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c9-7-3-5-4-8-2-1-6(5)10-7/h3,6,8H,1-2,4H2/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQVFGJHIWJNFS-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=O)SC21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCC2=CC(=O)S[C@H]21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7aS)-5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7aS)-5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one
Reactant of Route 2
(7aS)-5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one
Reactant of Route 3
(7aS)-5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one
Reactant of Route 4
(7aS)-5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one
Reactant of Route 5
(7aS)-5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one
Reactant of Route 6
(7aS)-5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.